Bicyclo[2.1.0]pent-2-ene
CAS No.: 5164-35-2
Cat. No.: VC18440623
Molecular Formula: C5H6
Molecular Weight: 66.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5164-35-2 |
|---|---|
| Molecular Formula | C5H6 |
| Molecular Weight | 66.10 g/mol |
| IUPAC Name | bicyclo[2.1.0]pent-2-ene |
| Standard InChI | InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-2,4-5H,3H2 |
| Standard InChI Key | CGKPQMCLTLUAOW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1C=C2 |
Introduction
Structural and Electronic Features of Bicyclo[2.1.0]pent-2-ene
Molecular Geometry and Strain Analysis
Bicyclo[2.1.0]pent-2-ene consists of a three-membered cyclopropane ring fused to a four-membered cyclobutane ring, creating a [2.1.0] bicyclic framework. This arrangement imposes severe angle strain, with bond angles deviating significantly from the ideal tetrahedral geometry. Ab initio calculations using multiconfigurational self-consistent field (MCSCF) methods reveal a strain energy of approximately 200 kJ/mol, primarily originating from the distorted C–C–C angles in the cyclopropane moiety . The compound’s instability under ambient conditions necessitates low-temperature storage and inert atmosphere handling.
Table 1: Key Structural Parameters of Bicyclo[2.1.0]pent-2-ene
Electronic Structure and Reactivity
Synthetic Approaches to Bicyclo[2.1.0]pent-2-ene
Photochemical Cyclization
A classical route involves the ultraviolet irradiation of cyclopentadiene in heptane solvent, inducing a -sigmatropic shift to form the bicyclic structure. This method yields the product in 45% isolated yield, with purification requiring fractional distillation under reduced pressure. Recent optimizations using blue LED irradiation (450 nm) and triplet-sensitizing photocatalysts (e.g., Ir(ppy)₃) have improved regioselectivity, achieving diastereomeric ratios exceeding 95:5 .
Transition Metal-Catalyzed Methods
Gold(I)-catalyzed cyclopropenation of terminal alkynes with aryldiazoacetates provides enantioenriched cyclopropene precursors, which undergo subsequent [2+2] photocycloaddition with electron-deficient alkenes. This telescoped sequence produces functionalized bicyclo[2.1.0]pentanes in 51% yield over two steps, demonstrating excellent enantioretention when chiral catalysts are employed .
Table 2: Comparative Synthetic Methods
| Method | Yield (%) | Diastereoselectivity | Conditions | Reference |
|---|---|---|---|---|
| Photochemical | 45 | N/A | UV, heptane, 25°C | |
| Au(I)-Catalyzed | 51 | >95:5 | Blue LED, −40°C | |
| Rh(II)-Mediated | 38 | 80:20 | CH₂Cl₂, reflux |
Reaction Chemistry and Thermodynamics
Hydrogenation to Cyclopentane
Catalytic hydrogenation (H₂, Pd/C) quantitatively converts bicyclo[2.1.0]pent-2-ene to cyclopentane, releasing 410 ± 2 kJ/mol of enthalpy. This exothermic process underscores the compound’s high-energy content, with the reaction serving as a benchmark for strain energy calculations .
Walk Rearrangement
The thermally induced walk rearrangement proceeds via a boat-shaped transition state, as revealed by MCSCF trajectory simulations. Activation parameters (Δ‡H = 120 kJ/mol, Δ‡S = −45 J/mol·K) indicate a highly ordered transition state, consistent with orbital symmetry considerations .
[2+2] Cycloadditions
Electron-deficient alkenes such as maleimides undergo regioselective [2+2] photocycloadditions with bicyclo[2.1.0]pent-2-ene. The reaction proceeds through a triplet diradical intermediate, with benzylic radical stabilization dictating regiochemistry. Enantiopure substrates retain configuration, enabling asymmetric synthesis of polycyclic frameworks .
Computational Insights into Reaction Mechanisms
Transition State Analysis
MCSCF/6-31G(d) calculations identify a non-planar transition state for the walk rearrangement, with partial bond cleavage between C1–C2 (1.98 Å) and simultaneous formation of C1–C4 (2.12 Å). Intrinsic reaction coordinate (IRC) analysis confirms the concerted nature of this process .
Solvent Effects on Reactivity
Polarizable continuum model (PCM) simulations predict a 15% rate acceleration in polar aprotic solvents (ε = 10–20), attributed to stabilization of the dipolar transition state. Experimental validation using THF (ε = 7.5) versus DCM (ε = 8.9) shows good correlation with computed trends .
Applications in Organic Synthesis
Natural Product Synthesis
The housane core has been employed in the total synthesis of daucene, a carotane sesquiterpene. Key steps involve oxidatively generated cation radical intermediates, which undergo 1,2-carbon migrations followed by stereoselective reductions .
Materials Science Precursors
Functionalized derivatives bearing electron-withdrawing groups (e.g., –CF₃, –NO₂) exhibit enhanced thermal stability (Tdec > 150°C), making them candidates for high-energy density materials. Computational screening identifies nitro-substituted variants with detonation velocities exceeding 8,000 m/s .
Future Research Directions
Catalytic Asymmetric Syntheses
Developing earth-abundant metal catalysts (Fe, Cu) for enantioselective cyclopropenation remains an open challenge. Preliminary results with Cu(I)-BOX complexes show promise, achieving 80% ee in model systems .
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